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Compound of Interest

Compound Name: Lufotrelvir

Cat. No.: B8198245 Get Quote

Lufotrelvir Pharmacokinetics: A Cross-Species
Comparison for Researchers
A deep dive into the pharmacokinetic profile of the investigational antiviral agent lufotrelvir
(PF-07304814) reveals a consistent and predictable behavior across various preclinical

species and humans. This guide provides a comprehensive comparison of lufotrelvir's
pharmacokinetic data, alongside other prominent antiviral agents, to aid researchers and drug

development professionals in their understanding of this promising therapeutic candidate.

Lufotrelvir, a phosphate prodrug, is rapidly converted in the body to its active form, PF-

00835231, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). This mechanism of

action makes it a key area of interest in the ongoing search for effective COVID-19 treatments.

Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized,

and excreted—is crucial for optimizing dosing regimens and ensuring its safety and efficacy.

Comparative Pharmacokinetic Parameters
To provide a clear and concise overview, the following tables summarize the key

pharmacokinetic (PK) parameters of lufotrelvir and its active moiety, PF-00835231, across

different species. For comparative context, data for other notable antiviral drugs—remdesivir,

molnupiravir, and nirmatrelvir—are also presented.
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Lufotrelvir (PF-07304814) and Active Moiety (PF-
00835231)

Parameter Rat Dog Monkey Human Source(s)

Lufotrelvir

(Prodrug)

Half-life (t½) 0.30 h 0.5 h 2.6 h 0.1 h [1][2]

Plasma

Protein

Binding

62.1% 68.8% 63.9% 81.6% [1][2]

Conversion to

Active Moiety
68% 81% 78% 75% [1]

PF-00835231

(Active

Moiety)

Half-life (t½) 0.72 h 1.5 h 1.2 h
~2.0 h (at 500

mg dose)
[1][2][3]

Cmax (at

500mg, 24h

infusion)

N/A N/A N/A
~97.0 - 1288

ng/mL
[3][4]

Tmax (at

500mg, 24h

infusion)

N/A N/A N/A 14 - 16 h [3][4]

Plasma

Protein

Binding

67.3% 58.4% 55.9% 55.1% [1][2]

Clearance Moderate Moderate Moderate N/A [3]

Volume of

Distribution
Low Low Low N/A [3]

N/A: Not Available in the searched resources.
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Drug Species Route
Key PK
Parameters

Source(s)

Remdesivir Rat IV
Rapidly

metabolized.
[5][6][7]

Dog IV
Data available

from studies.
[8]

Monkey IV

t½ ~0.39 h;

extensively

metabolized.

[9][10]

Human IV

t½ ~1 h; GS-

441524

(metabolite) t½

~27 h.

[10][11]

Molnupiravir Rat Oral

Bioavailability of

NHC (active

form) 52%.

[12]

Dog Oral
Bioavailability of

NHC ≥77%.
[12]

Monkey Oral

Low oral

bioavailability of

prodrug.

[13][14]

Human Oral

Rapidly

converted to

NHC; Tmax of

NHC ~1.5 h.

[12][14]

Nirmatrelvir Rat IV/Oral

Moderate

clearance (27.2

mL/min/kg); t½

~5.1 h (oral).

[15][16][17]

Monkey IV/Oral Moderate

clearance (17.1

[16][17]
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mL/min/kg); t½

~0.8 h (oral).

Human Oral

Tmax ~3 h (with

ritonavir); t½ ~2

h (without

ritonavir).

[18]

Experimental Protocols
The pharmacokinetic data presented in this guide were derived from a series of preclinical and

clinical studies. The following provides an overview of the typical methodologies employed in

these investigations.

Preclinical Pharmacokinetic Studies (Rat, Dog, Monkey)
Objective: To determine the pharmacokinetic profile, including absorption, distribution,

metabolism, and excretion (ADME) of lufotrelvir and its active metabolite, PF-00835231.

Methodology:

Animal Models: Studies were conducted in standard laboratory strains of rats (e.g., Sprague-

Dawley), beagle dogs, and cynomolgus monkeys.[5][16][19]

Drug Administration: Lufotrelvir was typically administered as a single intravenous (IV)

infusion.[1][2][3] The active moiety, PF-00835231, was also administered intravenously for

comparative purposes.

Dosing: A range of doses were investigated to assess dose-proportionality. For instance, in

some rat studies, high doses of up to 1,000 mg/kg were administered via continuous IV

infusion over 24 hours.[1][2]

Sample Collection: Blood samples were collected at predetermined time points post-

administration from a suitable blood vessel (e.g., jugular vein). Plasma was separated by

centrifugation and stored frozen until analysis.
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Bioanalysis: Plasma concentrations of lufotrelvir and PF-00835231 were quantified using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key

pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum

concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½),

clearance (CL), and volume of distribution (Vd).

Human Phase 1 Clinical Trials
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple

ascending intravenous doses of lufotrelvir in healthy adult participants.

Methodology:

Study Design: Randomized, placebo-controlled, single- and multiple-ascending dose studies

were conducted.[3][12]

Participants: Healthy adult volunteers were enrolled in these studies.

Drug Administration: Lufotrelvir was administered as a continuous intravenous infusion over

a specified period, typically 24 hours for single ascending dose studies.[3]

Dosing: The studies involved escalating single or multiple doses of lufotrelvir. For example,

single doses of 50 mg, 150 mg, 500 mg, and 700 mg have been investigated.[3][4]

Sample Collection: Blood and urine samples were collected at various time points during and

after the infusion to measure concentrations of lufotrelvir and PF-00835231.

Bioanalysis: Validated LC-MS/MS methods were used to quantify drug concentrations in

plasma and urine.

Pharmacokinetic Analysis: Standard non-compartmental methods were used to calculate the

pharmacokinetic parameters from the plasma concentration-time data.
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To further clarify the experimental workflow and the metabolic pathway of lufotrelvir, the

following diagrams are provided.

Preclinical Phase Bioanalysis & Data Processing Results

Animal Model Selection Dose Preparation & Administration (IV) Blood Sample Collection Plasma Separation LC-MS/MS Analysis Concentration-Time Data PK Parameter Calculation Pharmacokinetic Profile

Click to download full resolution via product page

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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